molecular formula C18H15FN4O3S B2423000 N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-72-6

N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2423000
CAS No.: 851079-72-6
M. Wt: 386.4
InChI Key: KOHWBTRIECTXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15FN4O3S and its molecular weight is 386.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

The compound exhibits interesting conformational properties, as demonstrated by its crystal packing enhanced by a network of strong intermolecular N—H O hydrogen bonds. This feature may contribute to its potential applications in scientific research, particularly in the study of molecular interactions and crystallography (Benznidazole et al., 2018).

Potential in PET Imaging

This compound, particularly its fluorinated derivatives, has potential applications in positron emission tomography (PET) imaging. Specifically, its use in labeling for clinical PET studies, possibly as a ligand for histamine H3 receptors, demonstrates its relevance in neuroimaging and pharmacological research (Iwata et al., 2000).

Antitumor Activity

Various derivatives of this compound have been synthesized and screened for potential antitumor activity. Notably, some derivatives have shown considerable anticancer activity against specific cancer cell lines, indicating the compound's potential utility in cancer research and drug development (Yurttaş et al., 2015).

Src Kinase Inhibitory and Anticancer Activities

Derivatives of N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide have been evaluated for Src kinase inhibitory activities. These studies contribute to understanding the role of specific structural components in inhibiting Src kinase, a target in cancer therapy (Fallah-Tafti et al., 2011).

Antifungal and Apoptotic Effects

This compound, especially in its derivative forms, has demonstrated potent antifungal effects against various Candida species. Moreover, its apoptotic effects on these fungal cells indicate its potential application in antifungal drug development and pathogen research (Çavușoğlu et al., 2018).

Anticonvulsant Activities

Certain derivatives of this compound have shown significant anticonvulsant activities, suggesting their potential application in the development of new treatments for epilepsy and related disorders (Kohn et al., 1993).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-14-3-1-13(2-4-14)11-21-17(24)12-27-18-20-9-10-22(18)15-5-7-16(8-6-15)23(25)26/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHWBTRIECTXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.